methyl 4-[(7-[(diethylamino)methyl]-6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene)methyl]benzoate
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Overview
Description
Methyl 4-[(7-[(diethylamino)methyl]-6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene)methyl]benzoate is a complex organic compound with a unique structure that includes a benzofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(7-[(diethylamino)methyl]-6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene)methyl]benzoate typically involves multiple steps. One common method starts with the Knoevenagel condensation reaction of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate. This is followed by Vilsmeier–Haack formylation to produce the desired benzofuran derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally involves standard organic synthesis techniques, including condensation reactions, formylation, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(7-[(diethylamino)methyl]-6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 4-[(7-[(diethylamino)methyl]-6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene)methyl]benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-[(7-[(diethylamino)methyl]-6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene)methyl]benzoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. The exact molecular targets and pathways are still under investigation, but it is believed to affect cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(dimethylamino)benzoate: Similar in structure but lacks the benzofuran ring.
7-(diethylamino)coumarin-3-carbaldehyde: Contains a coumarin ring instead of a benzofuran ring.
4-(diethylamino)-2-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.
Uniqueness
Methyl 4-[(7-[(diethylamino)methyl]-6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene)methyl]benzoate is unique due to its benzofuran ring system, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H23NO5 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
methyl 4-[(E)-[7-(diethylaminomethyl)-6-hydroxy-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate |
InChI |
InChI=1S/C22H23NO5/c1-4-23(5-2)13-17-18(24)11-10-16-20(25)19(28-21(16)17)12-14-6-8-15(9-7-14)22(26)27-3/h6-12,24H,4-5,13H2,1-3H3/b19-12+ |
InChI Key |
ZWGWLEKZFBFZLT-XDHOZWIPSA-N |
Isomeric SMILES |
CCN(CC)CC1=C(C=CC2=C1O/C(=C/C3=CC=C(C=C3)C(=O)OC)/C2=O)O |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)C(=O)OC)C2=O)O |
Origin of Product |
United States |
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